molecular formula C8H13N5O2 B1246965 Heteromine H

Heteromine H

货号: B1246965
分子量: 211.22 g/mol
InChI 键: WZRMOHGHRQGERS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The term "Heteromine" refers to a class of purinium derivatives and related heterocyclic compounds isolated from plants of the genus Heterostemma or synthesized for pharmacological studies. These compounds are characterized by purine-based frameworks with substitutions such as methylamino, methoxy, and alkyl groups, which confer distinct biological activities, notably antitumor and cytotoxic properties. This article focuses on comparing key Heteromine analogs with functionally or structurally related compounds.

属性

分子式

C8H13N5O2

分子量

211.22 g/mol

IUPAC 名称

N-[2-amino-4-methoxy-6-(methylamino)pyrimidin-5-yl]-N-methylformamide

InChI

InChI=1S/C8H13N5O2/c1-10-6-5(13(2)4-14)7(15-3)12-8(9)11-6/h4H,1-3H3,(H3,9,10,11,12)

InChI 键

WZRMOHGHRQGERS-UHFFFAOYSA-N

SMILES

CNC1=C(C(=NC(=N1)N)OC)N(C)C=O

规范 SMILES

CNC1=C(C(=NC(=N1)N)OC)N(C)C=O

同义词

heteromine H

产品来源

United States

相似化合物的比较

Structural and Functional Comparison of Heteromine Analogs

Heteromine D (4)

  • Structure : A purinium derivative with substitutions at positions 2, 6, 7, and 7.
  • Molecular Formula : C₉H₁₃N₅O₂ (based on Heteromine I, a structural analog) .
  • Key Properties :
    • Exhibits potent cytotoxicity against HL-60 (human promyelocytic leukemia cells) with IC₅₀ = 4.04 nmol/mL , comparable to the chemotherapeutic agent 6-mercaptopurine (6-MP; IC₅₀ = 3.96 nmol/mL) .
    • Synthesized via reductive amination and air oxidation of precursor compounds .

Heteromine I (1)

  • Structure: 2-Methylamino-6-methoxy-7,9-dimethyl-8-purinone .
  • Spectroscopic Data: UV: λmax at 205, 250, and 298 nm (methanol) . IR: Peaks at 3385 cm⁻¹ (N-H), 1703 cm⁻¹ (C=O), and 1608 cm⁻¹ (C=N) . ¹H-NMR: Methylamino (δ 2.78), methoxy (δ 3.92), and two quaternary methyl groups (δ 3.18, 3.31) .

Heteromines J (2) and K (3)

  • Structural Features : Natural puriniums first isolated from Heterostemma alatum .
  • Biological Activity : Less cytotoxic than Heteromine D but critical intermediates in synthesizing active derivatives .

Comparison with Similar Compounds

6-Mercaptopurine (6-MP)

  • Similarity : Shared purine backbone and antileukemic activity.
  • Contrast: Property Heteromine D 6-MP IC₅₀ (HL-60) 4.04 nmol/mL 3.96 nmol/mL Functional Groups Methylamino, methoxy Thiol, unmodified purine Synthetic Origin Plant-derived Fully synthetic Conclusion: Heteromine D’s potency rivals 6-MP, but its natural origin and unique substitutions may reduce off-target toxicity .

O⁶-Alkylguanine Derivatives

  • Similarity : Alkyl modifications at purine positions enhance DNA alkylation and antitumor effects.
  • Contrast: Heteromines lack the O⁶-alkyl group but incorporate methoxy/methylamino groups, which may alter DNA intercalation mechanisms . Heteromine I’s methoxy group (δ 3.92) enhances solubility compared to non-polar alkylguanines .

Data Tables

Table 1: Cytotoxicity of Heteromine D vs. Reference Compounds

Compound IC₅₀ (HL-60, nmol/mL) Source
Heteromine D 4.04 Natural isolation
6-Mercaptopurine 3.96 Synthetic
Heteromine I >10 (inactive) Natural isolation

Table 2: Structural Features of Key Heteromines

Compound Substituents (Position) Molecular Formula
Heteromine D 2-Methylamino, 6-methoxy C₉H₁₃N₅O₂
Heteromine I 2-Methylamino, 6-methoxy, 7,9-dimethyl C₉H₁₃N₅O₂
Heteromine J Undisclosed (natural purinium) Not provided

Research Implications

  • Synthetic Advances : Roggen et al. (2009) achieved the first total synthesis of Heteromine B and optimized routes for Heteromine A, enabling scaled production .
  • Structure-Activity Relationship (SAR): Methoxy and methylamino groups in Heteromines correlate with enhanced solubility and target specificity compared to alkylated purines .

常见问题

Q. What systematic approaches are recommended for conducting a literature review on Heteromine H to identify knowledge gaps?

To ensure comprehensive coverage, researchers should:

  • Use Boolean operators (AND/OR/NOT) and phrase searching (e.g., "this compound synthesis") across databases like PubMed, SciFinder, and Web of Science .
  • Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries, focusing on recent publications (last 5–10 years) to track evolving methodologies .
  • Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries, e.g., "What are the outcomes of varying reaction temperatures on this compound’s crystallinity?" .

Q. How should researchers formulate hypotheses about this compound’s biological activity?

  • Define independent variables (e.g., concentration, pH) and dependent variables (e.g., enzyme inhibition rate) with clarity .
  • Ground hypotheses in prior evidence: e.g., "Based on structural analogs, this compound’s sulfonamide group may enhance binding affinity to Target X." .
  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, assess feasibility by verifying reagent availability and ethical compliance for in vitro assays .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

  • Document reaction conditions (temperature, solvent purity, catalyst ratios) with precision, adhering to guidelines for reporting in organic chemistry journals .
  • Include negative controls (e.g., omitting catalysts) and replicate trials (≥3) to account for variability .
  • Cross-validate results using complementary techniques (e.g., NMR for structure, HPLC for purity) .

Advanced Research Questions

Q. How can mixed-methods research resolve discrepancies in this compound’s reported physicochemical properties?

  • Quantitative phase : Design dose-response experiments to measure solubility across solvents (e.g., DMSO vs. water) .
  • Qualitative phase : Conduct thematic analysis of historical data to identify methodological inconsistencies (e.g., calibration errors in spectrophotometry) .
  • Integrate findings using triangulation: For instance, reconcile conflicting melting points by correlating DSC data with crystallographic analyses .

Q. What strategies address contradictions in this compound’s bioactivity profiles across cell lines?

  • Perform meta-analyses of dose-response curves to identify outlier studies .
  • Validate assays using standardized cell lines (e.g., ATCC-certified) and include isogenic controls to rule out genetic drift .
  • Apply machine learning to model structure-activity relationships (SAR), highlighting functional groups influencing variability .

Q. How should researchers design multi-parametric studies to optimize this compound’s catalytic efficiency?

  • Use factorial design (e.g., 2^k experiments) to test variables like temperature, pressure, and ligand concentration .
  • Employ response surface methodology (RSM) to identify optimal conditions and interaction effects .
  • Validate models with independent datasets and publish raw data in FAIR-compliant repositories (e.g., Zenodo) to enable replication .

Q. What ethical and methodological considerations apply to in vivo studies of this compound’s toxicity?

  • Follow institutional guidelines for animal welfare (e.g., 3Rs: Replacement, Reduction, Refinement) and disclose approval ID numbers in manuscripts .
  • Use blinded protocols to minimize bias in toxicity scoring .
  • Pre-register study designs on platforms like Open Science Framework to enhance transparency .

Data Reporting and Publication

Q. How should conflicting spectroscopic data for this compound be resolved in publications?

  • Disclose raw spectra (e.g., NMR, IR) in supplementary materials with acquisition parameters (e.g., solvent, frequency) .
  • Compare results with computational simulations (e.g., DFT for NMR shifts) to validate assignments .
  • Highlight unresolved anomalies in the discussion section and propose follow-up experiments (e.g., X-ray crystallography) .

Q. What visualization standards enhance clarity in presenting this compound’s structure-activity data?

  • Use color-coded heatmaps for bioactivity matrices (e.g., IC50 values across targets) .
  • Avoid overcrowding figures with chemical structures; limit tables to 2–3 representative compounds .
  • Adopt journal-specific guidelines for graphical abstracts (e.g., minimal text, high contrast) .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound studies?

  • Assign persistent identifiers (DOIs) to datasets via repositories like Figshare .
  • Provide machine-readable metadata (e.g., SMILES strings for chemical structures) .
  • License data under Creative Commons Attribution (CC BY) to facilitate reuse .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heteromine H
Reactant of Route 2
Heteromine H

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。